2-Amino-4,5-dihydroxybenzoic acid

Description

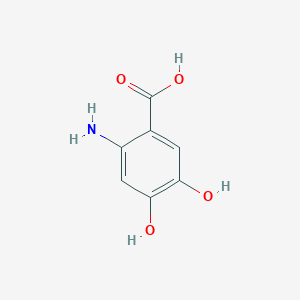

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,9-10H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLOQICXEUCEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434083 | |

| Record name | Benzoic acid, 2-amino-4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114874-99-6 | |

| Record name | Benzoic acid, 2-amino-4,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties

2-Amino-4,5-dihydroxybenzoic acid is an aromatic compound belonging to the aminobenzoic acid family. Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH2), a carboxylic acid group (-COOH), and two hydroxyl groups (-OH).

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | chemsrc.com |

| Synonyms | 4,5-Dihydroxyanthranilic acid | |

| CAS Number | 114874-99-6 | chemsrc.com |

| Molecular Formula | C₇H₇NO₄ | nih.gov |

| Molecular Weight | 169.13 g/mol | nih.gov |

Synthesis of 2 Amino 4,5 Dihydroxybenzoic Acid

While specific synthesis routes for 2-Amino-4,5-dihydroxybenzoic acid are not widely published, methods for structurally related compounds provide insight into potential synthetic strategies. A common approach for synthesizing substituted benzoic acids is through carboxylation of a corresponding phenol (B47542), such as in the Kolbe-Schmitt reaction. youtube.comnih.gov For instance, 2,4-dihydroxybenzoic acid is prepared by the carboxylation of resorcinol. youtube.com

A plausible route for synthesizing this compound could start from a suitably protected aminophenol derivative. The synthesis of its dimethoxy analog, 2-amino-4,5-dimethoxybenzoic acid, involves the catalytic hydrogenation of 4,5-dimethoxy-2-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst. chemicalbook.com This suggests a potential pathway where 4,5-dihydroxy-2-nitrobenzoic acid could be reduced to form the target compound. The preparation of the nitro-precursor could be achieved through nitration of 3,4-dihydroxybenzoic acid (protocatechuic acid), followed by separation of the desired isomer.

Research Findings

Established Biosynthetic Pathways for Dihydroxybenzoic Acid Isomers

The formation of dihydroxybenzoic acids, the core scaffold of the title compound, is a common feature of microbial and plant metabolism, primarily branching from the shikimate pathway. Two key isomers, 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, have well-characterized biosynthetic routes.

Chorismate Pathway Branching and Enzyme Catalysis (e.g., EntC, EntB, EntA for 2,3-Dihydroxybenzoic Acid)

The biosynthesis of 2,3-dihydroxybenzoic acid (2,3-DHBA) is a classic example of a branch from the central shikimate pathway. This process begins with chorismate, a pivotal intermediate. In many bacteria, a series of enzymes, often encoded by the ent gene cluster, facilitates this conversion. The process unfolds as follows:

This pathway is crucial for the production of certain siderophores, such as enterobactin (B1671361), which are iron-chelating molecules essential for microbial survival in iron-limited environments. wikipedia.org

Shikimate Pathway Derivations Leading to Aromatic Precursors (e.g., for 2,5-Dihydroxybenzoic Acid)

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and numerous other aromatic compounds in microorganisms and plants. pnas.orgrsc.org This seven-step metabolic process transforms phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate. pnas.orgnih.gov While not branching as directly as the 2,3-DHBA pathway, intermediates of the shikimate pathway serve as the foundational precursors for a vast array of aromatic molecules, including 2,5-dihydroxybenzoic acid (gentisic acid). pnas.orgglpbio.com The formation of 2,5-DHBA can occur through the hydroxylation of other benzoic acid derivatives, which themselves originate from shikimate pathway intermediates. medchemexpress.com For example, it is known as a metabolite of aspirin (B1665792) and a component in some traditional herbal remedies. glpbio.com

Microbial Metabolism and Biotransformation of Related Aromatic Compounds

Microorganisms play a significant role in the environmental cycling and transformation of aromatic compounds. Their enzymatic machinery can modify existing molecules, leading to the formation of various dihydroxybenzoic acids.

Gut Microbiota Processing of Flavonoids and Amino Acids to Produce Dihydroxybenzoic Acids

The human gut microbiome is a rich source of enzymatic activity capable of metabolizing complex dietary molecules. Flavonoids, which are abundant in fruits and vegetables, undergo extensive transformation by gut bacteria. Upon ingestion, a large portion of flavonoids reaches the colon, where microbial enzymes cleave glycosidic bonds and degrade the flavonoid rings. This process often yields simpler phenolic compounds, including various dihydroxybenzoic acid isomers. For instance, the metabolism of quercetin (B1663063) can produce 3,4-dihydroxybenzoic acid (protocatechuic acid). washington.eduwikipedia.org Similarly, anthocyanins can be broken down by intestinal bacteria to yield protocatechuic acid. washington.edu These transformations enhance the bioavailability of dietary polyphenols and produce metabolites with their own biological activities. nih.govmdpi.com

Enzymatic Conversions in Actinobacteria and Other Microorganisms

Actinobacteria are a phylum of bacteria renowned for their production of a vast array of secondary metabolites, including many antibiotics. nih.govnih.gov Their complex metabolic pathways often involve the synthesis and modification of aromatic structures. The biosynthesis of rifamycin, an important antibiotic produced by Amycolatopsis mediterranei, relies on the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). washington.eduwikipedia.orgnih.gov This demonstrates the capability of Actinobacteria to synthesize aminohydroxybenzoic acids. Furthermore, other bacteria, such as Pseudomonas species, possess enzymatic pathways to degrade dihydroxybenzoates. For example, Pseudomonas reinekei can degrade 2,3-dihydroxybenzoate via a meta-cleavage pathway. While this is a catabolic process, it highlights the presence of enzymes that recognize and act upon dihydroxybenzoic acid structures.

Occurrence of Aminodihydroxybenzoic Acid Moieties in Bioactive Natural Products

While direct evidence for the natural production of this compound is scarce, the closely related compound 3-amino-5-hydroxybenzoic acid (AHBA) is a well-established and crucial precursor for several important classes of bioactive natural products. nih.govrsc.orgnih.gov The biosynthesis of AHBA proceeds via the "aminoshikimate pathway," a variation of the standard shikimate pathway. wikipedia.orgrsc.orgacs.org

This pathway begins with the condensation of phosphoenolpyruvate and an aminated sugar phosphate (B84403) (derived from kanosamine), leading to an aminated version of the first shikimate pathway intermediate. rsc.orgacs.orgacs.org A series of enzymatic steps, parallel to the shikimate pathway, convert this initial product into AHBA. acs.org The final step, an aromatization reaction, is catalyzed by AHBA synthase. washington.edursc.org

Integration of 3-Amino-2,4-dihydroxybenzoic Acid into Polyketide Antibiotics

While the focus is on this compound, it is important to note the related compound, 3-amino-2,4-dihydroxybenzoic acid (ADHBA), which is a key component of the potent polyketide antibiotics, platensimycin (B21506) and platencin (B21511). nih.govoup.com These antibiotics are produced by the bacterium Streptomyces platensis. nih.gov Platensimycin and platencin are notable for their unique mechanism of action, which involves the inhibition of bacterial fatty acid synthesis. nih.gov The ADHBA moiety is linked to a complex diterpenoid-derived ketolide structure in both platensimycin and platencin. oup.comacs.org The biosynthesis of these antibiotics has been extensively studied, revealing a sophisticated enzymatic machinery responsible for the assembly of the final products. oup.com

Discovery and Structural Elucidation of Novel Dihydroxybenzoic Acid Analogues from Microbial Sources

Microorganisms, such as those from the genus Saccharopolyspora, are a rich source of novel natural products, including various dihydroxybenzoic acid analogues. Research into these organisms continues to uncover new chemical structures with potential biological activities. The exploration of microbial diversity is a key strategy in the discovery of new drug leads and understanding the vast chemical capabilities of the microbial world.

Proposed Biosynthetic Intermediates Involving Aminodihydroxybenzoate Coenzyme A

The biosynthesis of aminodihydroxybenzoic acids is thought to proceed through a series of enzymatic reactions involving activated intermediates. One such proposed intermediate is aminodihydroxybenzoate Coenzyme A. Coenzyme A (CoA) is a ubiquitous and essential cofactor in all living organisms, playing a critical role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle. wikipedia.orgnih.gov The formation of a CoA thioester with aminodihydroxybenzoic acid would activate the molecule, facilitating its incorporation into larger, more complex structures like polyketide antibiotics. wikipedia.org The biosynthesis of CoA itself is a multi-step process requiring pantothenate (vitamin B5), cysteine, and ATP. wikipedia.org The regulation of CoA biosynthesis is tightly controlled within the cell, responding to various metabolic signals. nih.gov

Compound Information

Chemical Synthesis Approaches for Aminodihydroxybenzoic Acid Structures

Traditional organic synthesis provides a foundational toolkit for constructing the aminodihydroxybenzoic acid scaffold. These methods often rely on a stepwise introduction and manipulation of functional groups on a benzoic acid or related aromatic precursor.

The functionalization of a benzoic acid scaffold to introduce amino and hydroxyl groups is a complex task due to the electronic properties of the substituents. The carboxyl group is an electron-withdrawing, meta-directing deactivator, while hydroxyl and amino groups are electron-donating, ortho-para-directing activators. Successful synthesis requires a carefully planned sequence of reactions.

Strategies often involve:

Protection/Deprotection: The high reactivity of amino and hydroxyl groups often necessitates the use of protecting groups to prevent unwanted side reactions during subsequent functionalization steps.

Directing Group Effects: The order of introduction of the functional groups is critical. For instance, introducing an activating group first can facilitate further substitutions, but controlling the position (regioselectivity) remains a challenge.

Catalytic C-H Activation: Modern synthetic methods include transition-metal-catalyzed C-H activation, which allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.gov This can offer more direct routes to functionalized arenes, potentially reducing the number of steps required compared to classical methods. nih.gov For example, iron-assisted ortho-hydroxylation of benzoic acids using hydrogen peroxide has been demonstrated. rsc.org

A common strategy for synthesizing aminodihydroxybenzoic acids is to first prepare the corresponding dimethoxy derivative, as the methoxy (B1213986) groups can be deprotected in a final step to yield the desired dihydroxy compound. 2-Amino-4,5-dimethoxybenzoic acid serves as a key precursor for this compound.

A typical synthesis route for 2-Amino-4,5-dimethoxybenzoic acid begins with a nitrated precursor. chemicalbook.com The nitro group, which is strongly deactivating, can be used to direct other substituents before it is reduced to the amino group.

A representative synthesis is the hydrogenation of 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.com In this process, the starting material is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com The reaction is typically performed at elevated temperature and pressure until the nitro group is fully reduced to an amine. chemicalbook.com

Table 1: Example Synthesis of 2-Amino-4,5-dimethoxybenzoic acid chemicalbook.com

| Step | Reactant | Reagents/Conditions | Product | Yield |

| 1 | Methyl-4,5-dimethoxy-2-nitro-benzoate | 1. KOH, H₂O, 70°C 2. Acetic Acid to pH 6.6 | 4,5-dimethoxy-2-nitro-benzoic acid | - |

| 2 | 4,5-dimethoxy-2-nitro-benzoic acid | H₂, 10% Pd/C, 50°C, 3.5 bar | 2-Amino-4,5-dimethoxybenzoic acid | 83% |

This methoxy-protected intermediate can then be subjected to demethylation using reagents like boron tribromide (BBr₃) to furnish the final dihydroxy product.

Achieving the correct substitution pattern (regioselectivity) is arguably the greatest challenge in synthesizing polysubstituted benzene (B151609) rings like this compound. The directing effects of the substituents must be carefully managed.

For instance, in a benzoic acid ring, the carboxyl group directs incoming electrophiles to the meta positions. However, if a hydroxyl group is already present, its stronger ortho, para-directing influence will dominate. To overcome these innate electronic preferences, chemists employ various strategies:

Blocking Groups: A position can be temporarily blocked with a group that can be easily removed later, forcing substitution at another site.

Directed Ortho-Metalation (DoM): A functional group (like a carboxylic acid) can coordinate to a metal catalyst, directing a reaction to the adjacent ortho position.

Catalytic Cross-Coupling: Introducing a halogen (e.g., bromine) at a specific position allows for the subsequent regioselective introduction of an amino group via copper-catalyzed cross-coupling reactions. nih.gov This approach offers high chemoselectivity and eliminates the need for protecting the carboxylic acid group. nih.gov

Rearrangement Reactions: Certain reactions, like the Kolbe-Schmitt reaction, can be used to carboxylate phenols, typically at the ortho position, providing a way to build the scaffold from a different starting point. youtube.com

The regioselectivity of hydroxylation can also be influenced by the electronic nature of substituents already on the ring, with electron-donating groups favoring functionalization of the substituted ring. acs.org

Enzymatic and Biocatalytic Synthesis of Aminodihydroxybenzoic Acid Derivatives

In response to the demand for more sustainable and efficient chemical processes, biocatalysis has emerged as a powerful alternative to traditional synthesis. Enzymes offer high specificity under mild conditions, often circumventing the need for protecting groups and harsh reagents.

Laccases (EC 1.10.3.2) are multi-copper oxidoreductase enzymes that can catalyze the oxidation of a wide range of phenolic and aromatic compounds, using only atmospheric oxygen as the oxidant. researchgate.netnih.gov This capability makes them ideal for green chemistry applications. researchgate.net

The mechanism for laccase-catalyzed amination involves the following steps:

Oxidation: The laccase enzyme oxidizes a dihydroxybenzoic acid substrate via a single-electron transfer, generating a highly reactive semiquinone radical. nih.gov

Quinone Formation: The radical is further oxidized to a quinone intermediate.

Nucleophilic Attack: A primary amine present in the reaction mixture acts as a nucleophile and attacks the electron-deficient quinone ring (a Michael-type addition). nih.gov This C-N bond formation results in an aminated hydroquinone (B1673460) derivative. researchgate.netnih.gov

This method allows for the direct nuclear amination of p-hydroquinones under environmentally friendly conditions, such as at room temperature and in aqueous solutions. researchgate.netnih.gov Laccases from various fungal sources, including Trametes spec. and Pycnoporus cinnabarinus, have been successfully used to catalyze coupling reactions between dihydroxybenzoic acid derivatives and various amines. researchgate.netresearchgate.net

Table 2: Components of Laccase-Catalyzed Amination System

| Component | Role | Example |

| Enzyme | Biocatalyst for oxidation | Laccase from Trametes spec. researchgate.net |

| Substrate | Phenolic compound to be aminated | 2,5-Dihydroxybenzoic acid researchgate.net |

| Amine Source | Nucleophile for C-N bond formation | Primary aromatic or aliphatic amines nih.gov |

| Oxidant | Electron acceptor | Atmospheric Oxygen (O₂) nih.gov |

| Medium | Solvent | Aqueous buffer researchgate.net |

Chemoenzymatic Strategies for Enhanced Reaction Specificity

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create more efficient and selective synthetic routes. nih.gov This approach uses enzymes to perform specific, often challenging, transformations within a multi-step chemical synthesis. nih.gov

In the context of aminodihydroxybenzoic acid, a chemoenzymatic strategy could involve:

Chemical Synthesis of Precursor: A dihydroxybenzoic acid precursor is first synthesized using established chemical methods.

Enzymatic Amination: A laccase is then employed for the final, regioselective amination step.

This strategy leverages the efficiency of chemical synthesis for building the basic carbon skeleton while harnessing the high specificity and mild reaction conditions of the enzyme for the critical amination step. nih.gov By doing so, it can avoid the formation of unwanted side products and eliminate the need for the harsh reagents often used in chemical amination. The use of enzymes can be particularly advantageous when high stereoselectivity is required, although for an aromatic substitution like this, regioselectivity is the primary benefit. nih.gov Recent advances have broadened the scope of chemoenzymatic synthesis through the use of recombinant enzymes and optimized reaction conditions. nih.gov

Spectroscopic Analysis for Molecular Structure and Conformation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms and functional groups within the this compound molecule.

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons. The proton at the C6 position would likely appear as a singlet, influenced by the adjacent amino group. The proton at the C3 position would also present as a singlet. The chemical shifts of the hydroxyl and amino protons are typically broad and can vary depending on the solvent and concentration.

For the ¹³C NMR spectrum, seven unique signals are anticipated. The carboxyl carbon (–COOH) is expected to resonate at the lowest field (around 170-175 ppm). The carbons bearing the hydroxyl and amino groups (C2, C4, C5) would exhibit shifts influenced by the strong electron-donating effects of these substituents. The remaining aromatic carbons (C1, C3, C6) would appear at higher fields. docbrown.infouobasrah.edu.iq Assignments can be inferred from analyses of related molecules like 3-Amino-4-hydroxybenzoic acid and 2-Amino-4,5-dimethoxybenzoic acid. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | - | ~110-115 |

| C2 | - | ~140-145 |

| C3 | ~6.3-6.5 | ~100-105 |

| C4 | - | ~148-152 |

| C5 | - | ~135-140 |

| C6 | ~7.0-7.2 | ~115-120 |

| COOH | ~10-12 (broad) | ~170-175 |

| NH₂ | ~4-5 (broad) | - |

| 4-OH | ~9-10 (broad) | - |

| 5-OH | ~9-10 (broad) | - |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the specific functional groups within a molecule by detecting their characteristic vibrational frequencies. thermofisher.com For this compound, these spectra would provide clear evidence for its hydroxyl, amino, and carboxylic acid moieties. While specific spectra for this compound are not published, data from related structures like 2-amino-4,5-difluorobenzoic acid and 5-amino-2-hydroxybenzoic acid allow for a detailed assignment of expected vibrational modes. nih.gov

Key expected vibrational bands include:

O-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ from the phenolic hydroxyl groups and a very broad absorption from the carboxylic acid OH group between 2500-3300 cm⁻¹.

N-H Stretching: Two distinct bands are expected for the primary amine (–NH₂) in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching. nih.govresearchgate.net

C=O Stretching: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is anticipated around 1650-1680 cm⁻¹, with its position influenced by intramolecular hydrogen bonding.

Aromatic C=C Stretching: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the benzene ring.

C-O and C-N Stretching: Bands corresponding to the C-O stretches of the phenol (B47542) and carboxylic acid groups, and the C-N stretch of the amino group, would appear in the fingerprint region (1000-1300 cm⁻¹). nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound Note: Ranges are estimated based on data from analogous compounds. nih.govmdpi.comnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | –NH₂ | 3300 - 3500 | FT-IR, Raman |

| Stretching (Phenolic) | –OH | 3200 - 3500 (broad) | FT-IR |

| Stretching (Carboxylic Acid) | –OH | 2500 - 3300 (very broad) | FT-IR |

| Stretching | C=O | 1650 - 1680 | FT-IR (strong), Raman (weak) |

| Ring Stretching | Aromatic C=C | 1450 - 1620 | FT-IR, Raman |

| In-plane Bending | –NH₂ | 1580 - 1650 | FT-IR |

| Stretching | C–O | 1200 - 1300 | FT-IR, Raman |

| Stretching | C–N | 1250 - 1350 | FT-IR, Raman |

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The aromatic ring in this compound acts as a chromophore, while the –OH, –NH₂, and –COOH groups act as auxochromes, modifying the absorption profile. libretexts.org The presence of electron-donating groups (–NH₂, –OH) is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to benzene, moving them to longer, more easily measurable wavelengths. nih.gov

The spectrum would likely display two main absorption bands corresponding to π→π* transitions within the benzene ring. Based on data from various dihydroxybenzoic acid isomers, the primary absorption bands for this compound are expected to fall in the 240-260 nm and 290-320 nm ranges. tanta.edu.egresearchgate.net The exact position and intensity of these bands are sensitive to solvent polarity and pH, as the ionization state of the acidic (–COOH) and phenolic (–OH) groups alters the electronic structure of the molecule. researchgate.net

Due to its rigid aromatic structure and the presence of electron-donating substituents, the compound is also expected to exhibit fluorescence, though specific emission data is not available. The fluorescence spectrum would provide complementary information about the electronic properties of its excited states.

Table 3: Predicted Electronic Absorption Properties for this compound Note: Values are estimated based on data from related compounds. tanta.edu.egresearchgate.net

| Transition Type | Chromophore | Estimated λ_max (nm) |

|---|---|---|

| π → π* | Benzene Ring | 240 - 260 |

| π → π* | Benzene Ring | 290 - 320 |

| n → π* | Carbonyl (C=O) | Weak, may be obscured |

Mass Spectrometry for High-Resolution Molecular Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental formula of a compound with high precision. Advanced MS techniques enable its detection and characterization within complex biological matrices.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique widely used for the mass analysis of biomolecules, metabolites, and other organic compounds. youtube.com In a typical MALDI experiment, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. acs.org This process facilitates the gentle desorption and ionization of the analyte with minimal fragmentation.

While there is no available literature describing the analysis of this compound by MALDI, its isomers, notably 2,5-dihydroxybenzoic acid (DHB) and 2-aminobenzoic acid, are themselves commonly used as MALDI matrices. nih.govnih.govnih.gov This is particularly true for the analysis of peptides, proteins, and lipids. researchgate.netnih.gov

To analyze this compound itself, one would select a different matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), to avoid signal overlap and suppression. The resulting MALDI-TOF mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, allowing for the confirmation of its molecular weight.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offers unparalleled mass resolution and accuracy, making it a premier technique for metabolomics and lipidomics. nih.gov These capabilities are essential for distinguishing between compounds with very similar masses, such as isomers, and for the confident identification of metabolites in complex biological samples. nih.govnih.gov

Although no studies have specifically reported the analysis of this compound using FTICR-MS, the technique is ideally suited for this purpose. By measuring the mass-to-charge ratio with extremely high precision (to several decimal places), FTICR-MS can provide an unambiguous elemental formula for the compound. For this compound (C₇H₇NO₄), the theoretical exact mass of the neutral molecule is 169.03751 Da. FTICR-MS could readily detect its corresponding ions (e.g., [M+H]⁺ at 169.04479 Da) and differentiate it from other metabolites in a biological extract, contributing to a comprehensive metabolic profile. The combination of MALDI with FTICR-MS (MALDI-FTICR-MS) is particularly powerful for imaging applications, where the spatial distribution of metabolites within a tissue sample can be mapped with high mass accuracy.

Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through advanced characterization techniques. For crystalline materials, single-crystal X-ray diffraction stands as the gold standard, providing precise details about the crystal lattice, molecular geometry, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Crystal Structure Analysis

Polymorphism and Crystallographic Studies of Related Isomers

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial in materials science and pharmaceuticals as different polymorphs of a compound can exhibit distinct physical and chemical properties. While crystallographic data for this compound is elusive, studies on related dihydroxybenzoic acid isomers have revealed the existence of multiple polymorphic forms.

The structural and thermal characterization of these polymorphs provides valuable insights into the supramolecular chemistry of dihydroxybenzoic acids. The variance in intermolecular interactions, particularly hydrogen bonding, plays a significant role in the formation of different polymorphic structures. acs.orgresearchgate.net

Below is a table summarizing the crystallographic data for known polymorphs of related dihydroxybenzoic acid isomers.

| Compound | Polymorph | Crystal System | Space Group | Reference |

| 2,3-Dihydroxybenzoic Acid | Form I | Monoclinic | P2₁/n | acs.orgresearchgate.net |

| 2,3-Dihydroxybenzoic Acid | Form II | Monoclinic | P2₁/c | acs.orgresearchgate.net |

| 3,4-Dihydroxybenzoic Acid | Form I | Monoclinic | P2₁/n | acs.orgresearchgate.net |

| 3,4-Dihydroxybenzoic Acid | Form II | Monoclinic | C2/c | acs.orgresearchgate.net |

| 3,5-Dihydroxybenzoic Acid | Form I | Monoclinic | P2₁/c | acs.orgresearchgate.net |

| 3,5-Dihydroxybenzoic Acid | Form II | Monoclinic | C2/c | acs.orgresearchgate.net |

| 3,5-Dihydroxybenzoic Acid | Form III | Orthorhombic | Pca2₁ | acs.orgresearchgate.net |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict various chemical and physical characteristics of 2-Amino-4,5-dihydroxybenzoic acid.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, which possesses several rotatable single bonds—specifically around the carboxyl (-COOH), hydroxyl (-OH), and amino (-NH2) functional groups—multiple conformations can exist.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: These values are representative and would be confirmed by specific DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-COOH | 1.48 Å |

| C=O (carboxyl) | 1.22 Å | |

| C-OH (carboxyl) | 1.35 Å | |

| C-NH2 | 1.37 Å | |

| C4-OH | 1.36 Å | |

| C5-OH | 1.36 Å | |

| Bond Angle | O=C-OH | 123° |

| C2-C1-COOH | 120° | |

| Dihedral Angle | C2-C1-C=O | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.compearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. ajchem-a.commaterialsciencejournal.org

For this compound, the presence of electron-donating groups (amino and hydroxyl) and an electron-withdrawing group (carboxylic acid) dictates the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, with significant contributions from the lone pairs of the nitrogen in the amino group and the oxygens in the hydroxyl groups. Conversely, the LUMO is anticipated to be distributed over the carboxylic acid group and the aromatic ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies (Note: Values are hypothetical, based on typical DFT results for similar aromatic compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| Energy Gap (ΔE) | 3.90 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. nih.gov

For this compound, the MEP would show the most negative potential concentrated around the highly electronegative oxygen atoms of the carboxyl and hydroxyl groups. These sites represent the centers of negative charge and are likely to interact with electrophiles. The hydrogen atoms of the hydroxyl groups, the amino group, and especially the acidic proton of the carboxylic acid would exhibit a strong positive potential, making them susceptible to interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and delocalization of electron density within a molecule. wikipedia.orgwisc.edu It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). researchgate.net

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) (Note: This table shows plausible significant donor-acceptor interactions.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) on C5-OH | σ* (C4-OH) | 3.5 | Intramolecular H-bond |

| LP (O) on C=O | σ* (C1-C(OOH)) | 2.8 | Hyperconjugation |

| LP (N) on C2-NH2 | π* (C1-C6) | 25.1 | Resonance |

| LP (O) on C4-OH | π* (C3-C4) | 22.5 | Resonance |

| π (C5-C6) | π* (C3-C4) | 18.9 | π-delocalization |

Fukui function analysis is a tool derived from DFT that helps in identifying the local reactivity of different sites within a molecule. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net The function ƒ+(r ) predicts sites for nucleophilic attack (where an electron is added), and ƒ-(r ) predicts sites for electrophilic attack (where an electron is removed).

For this compound, the Fukui functions would likely indicate that the oxygen atoms of the carboxyl and hydroxyl groups, being electron-rich, possess the highest values of ƒ-(r ), marking them as the primary sites for electrophilic attack. The carbon atoms of the aromatic ring, particularly those activated by the electron-donating groups, would be potential sites for electrophilic substitution. Conversely, the regions with the highest ƒ+(r ) values, likely associated with the carboxyl carbon, would be the most probable sites for a nucleophilic attack.

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior and Interactions

While DFT calculations are excellent for single-molecule, gas-phase properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For this compound, an MD simulation in an explicit solvent like water would provide critical insights into its solution-phase behavior. nih.gov Key areas of investigation would include:

Solvation Structure: How water molecules arrange around the solute, forming hydrogen bonds with the amino, hydroxyl, and carboxyl groups.

Conformational Dynamics: The flexibility of the molecule in solution and the stability of its intramolecular hydrogen bonds in the presence of competing interactions with solvent molecules.

Self-Association: The tendency of this compound molecules to form dimers or larger aggregates in solution, which is often driven by intermolecular hydrogen bonding between carboxyl groups or other favorable interactions.

MD simulations can thus bridge the gap between the static picture provided by DFT and the dynamic reality of chemical systems in solution.

In Silico Approaches for Predicting Molecular Recognition and Binding Affinity

In the realm of computational chemistry, in silico methods are pivotal for predicting how a molecule, such as this compound, might interact with biological targets. These theoretical models allow researchers to forecast molecular recognition events and estimate the binding affinity between a ligand (in this case, this compound) and a receptor, typically a protein. This predictive power is instrumental in the early stages of drug discovery and in understanding the potential biological roles of novel compounds. The primary techniques employed for these predictions include molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular docking is a computational procedure that simulates the interaction between a small molecule and a macromolecule to predict the preferred orientation and binding affinity of the ligand when bound to the receptor's active site. researchgate.netstudysmarter.co.uk The process involves sophisticated algorithms that explore various possible conformations of the ligand within the binding pocket of the protein, calculating a "docking score" that estimates the strength of the interaction. researchgate.netbenthamdirect.comiaanalysis.com This score is derived from a scoring function that considers factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. iaanalysis.com

Quantitative Structure-Activity Relationship (QSAR) models, on the other hand, are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. ajrconline.orgresearchgate.netnih.gov By establishing a mathematical relationship between the structure and activity, QSAR can be used to predict the activity of new, untested compounds. ajrconline.orgmdpi.com

While no specific molecular docking or QSAR studies have been published for this compound, research on structurally similar compounds provides insight into the potential application of these methods. For instance, a study on benzoic acid derivatives, including the closely related 2,5-dihydroxybenzoic acid, employed molecular docking to evaluate their potential as antiviral agents against the SARS-CoV-2 main protease. researchgate.net In such studies, the binding affinity is calculated and expressed as a docking score, where a more negative value typically indicates a stronger predicted interaction. The interactions are further analyzed to identify key amino acid residues in the protein's binding site that form hydrogen bonds or other stabilizing interactions with the ligand.

The data generated from these in silico approaches are typically presented in tables that summarize the predicted binding affinities and key molecular interactions. Below is an illustrative data table, based on the type of findings from studies on related benzoic acid derivatives, to demonstrate how such results would be presented.

Interactive Data Table: Illustrative Molecular Docking Results for Benzoic Acid Derivatives

| Compound Name | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | -33.84 | Not Specified in Abstract | Hydrogen Bonding, Hydrophilic |

Note: The data in this table is for a related compound, 2,5-dihydroxybenzoic acid, and is provided for illustrative purposes to show the type of data generated from in silico molecular docking studies. No published data of this nature currently exists for this compound.

The findings from such computational studies can guide further experimental work by prioritizing compounds for synthesis and biological testing. For example, a favorable docking score and the prediction of strong hydrogen bond interactions with key residues in an enzyme's active site would suggest that the compound is a promising candidate for inhibition of that enzyme. Subsequent molecular dynamics simulations can also be employed to validate the stability of the predicted ligand-protein complex over time. nih.gov These computational approaches, when applied to this compound, would provide valuable hypotheses about its potential biological targets and mechanisms of action.

Biochemical and Molecular Biological Roles

Role in Siderophore Biosynthesis and Iron Homeostasis

Many microorganisms synthesize small, high-affinity iron-chelating molecules known as siderophores to acquire iron, an essential nutrient, from their environment. nih.govnih.gov Catecholate-type siderophores, which use hydroxylated benzene (B151609) rings to bind iron, are among the most powerful of these molecules. researchgate.net Dihydroxybenzoic acid (DHBA) serves as a fundamental building block for some of the most well-characterized catecholate siderophores. frontiersin.org

The biosynthesis of the archetypal siderophores enterobactin (B1671361) and bacillibactin critically involves the incorporation of a specific dihydroxybenzoic acid isomer, 2,3-dihydroxybenzoic acid (2,3-DHB).

Enterobactin: In Gram-negative bacteria like Escherichia coli, enterobactin is synthesized from chorismic acid, a key intermediate in the aromatic amino acid pathway. pnas.org A series of enzymatic reactions converts chorismate into 2,3-DHB. pnas.orgnih.gov The enzymes EntC, EntB, and EntA catalyze the conversion of chorismate to isochorismate, then to 2,3-dihydro-2,3-dihydroxybenzoate, and finally to 2,3-DHB. nih.govresearchgate.net This 2,3-DHB unit is then activated and assembled by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). pnas.org The NRPS machinery, including proteins EntE and EntF, catalyzes the formation of amide bonds between three 2,3-DHB molecules and three L-serine residues, which are then cyclized to form the final enterobactin molecule, a cyclic triserine (B1365512) lactone. pnas.orgnih.gov

Bacillibactin: In Gram-positive bacteria such as Bacillus subtilis, the biosynthesis of bacillibactin follows a similar logic. wikipedia.org It is assembled by an NRPS system encoded by the dhb gene cluster. wikipedia.orgnih.gov The synthetase enzymes DhbE, DhbB, and DhbF orchestrate the condensation of three units of 2,3-DHB, glycine, and L-threonine. nih.gov DhbE specifically activates 2,3-DHB, which is then incorporated into the growing siderophore structure, ultimately forming the mature bacillibactin. wikipedia.org

| Enzyme | Organism (Siderophore) | Function in 2,3-DHB Pathway | Reference |

| EntC (Isochorismate Synthase) | E. coli (Enterobactin) | Converts chorismate to isochorismate. | ebi.ac.uk, pnas.org, utoronto.ca |

| EntB (Isochorismatase) | E. coli (Enterobactin) | Hydrolyzes isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. | pnas.org, nih.gov |

| EntA (Dehydrogenase) | E. coli (Enterobactin) | Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoic acid (2,3-DHB). | researchgate.net, nih.gov |

| EntE (DHB-AMP Ligase) | E. coli (Enterobactin) | Activates 2,3-DHB by adenylation for subsequent steps. | nih.gov |

| DhbC (Isochorismate Synthase) | B. subtilis (Bacillibactin) | Converts chorismate to isochorismate. | nih.gov |

| DhbE/DhbB/DhbF (NRPS) | B. subtilis (Bacillibactin) | Activates and incorporates 2,3-DHB, Gly, and L-Thr to assemble bacillibactin. | nih.gov, wikipedia.org |

Once secreted, catecholate siderophores like enterobactin bind to ferric iron (Fe³⁺) with exceptionally high affinity. nih.govacs.org The resulting ferric-siderophore complex is recognized by specific receptors on the bacterial outer membrane and transported into the cell. nih.govnih.gov

The release of iron from the highly stable complex within the bacterial cytoplasm is a critical, enzyme-mediated step. The primary mechanism for iron release from ferric-enterobactin involves enzymatic degradation of the siderophore scaffold. nih.govnih.gov

Esterase Activity: An enzyme known as ferric enterobactin esterase (Fes) hydrolyzes the cyclic trilactone backbone of enterobactin. pnas.orgnih.gov This destruction of the ligand architecture dramatically reduces its affinity for iron, facilitating the metal's release for cellular use.

Reductive Release: An alternative mechanism for iron release is the reduction of Fe³⁺ to ferrous iron (Fe²⁺), which binds to siderophores with much lower affinity. However, the electrochemical potential for the reduction of iron in the ferric-enterobactin complex is very low (estimated at -750 mV at pH 7), making it difficult for physiological reducing agents to accomplish. nih.gov Therefore, it is believed that the enzymatic hydrolysis of the siderophore is a necessary prerequisite to make the iron accessible for reduction. nih.gov Protonation of the complex under acidic conditions can also facilitate reduction, but enzymatic cleavage remains the principal release pathway. nih.govacs.org

Function as Precursors or Analogues in Metabolic Pathways

Beyond their role in microbial iron transport, dihydroxybenzoic acid structures also function as analogues in other fundamental metabolic pathways, notably in the biosynthesis of Coenzyme Q.

Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain. nih.gov Its biosynthesis is a multi-step process that starts from the precursor 4-hydroxybenzoic acid (4-HBA). nih.govresearchgate.net Genetic defects in CoQ biosynthesis enzymes can lead to severe mitochondrial diseases. nih.gov

Research has shown that 2,4-dihydroxybenzoic acid (2,4-DHB) can act as a metabolic bypass agent in cases of CoQ deficiency. medchemexpress.comresearchgate.net

Bypassing Genetic Defects: In deficiencies caused by mutations in enzymes like COQ6 or ADCK4, the normal biosynthetic pathway is blocked. medchemexpress.comnih.gov Supplementation with 2,4-DHB, an analogue of a CoQ precursor molecule, can help circumvent these enzymatic blocks. nih.govbiorxiv.org

Restoration of Mitochondrial Function: By providing a substrate that can be utilized by downstream enzymes in the pathway, 2,4-DHB treatment has been shown to restore CoQ10 levels. This, in turn, can improve the activity of mitochondrial respiratory chain complexes, increase the mitochondrial membrane potential, and reduce the production of damaging reactive oxygen species (ROS) in cellular and animal models of CoQ deficiency. medchemexpress.comnih.gov Treatment with 2,4-DHB has successfully prevented the progression of kidney disease (focal segmental glomerulosclerosis) in mouse models with podocyte-specific Coq6 knockout. medchemexpress.comnih.gov

| Compound | Role | Mechanism of Intervention | Associated Deficiencies | Reference |

| 4-Hydroxybenzoic acid (4-HBA) | Natural Precursor | The initial substrate for the Coenzyme Q biosynthetic pathway. | - | nih.gov, nih.gov |

| 2,4-Dihydroxybenzoic acid (2,4-DHB) | Metabolic Analogue | Bypasses enzymatic blocks in the CoQ pathway, allowing downstream synthesis to proceed. | COQ6, ADCK4 mutations. | medchemexpress.com, nih.gov, nih.gov |

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

Radical Scavenging Capabilities of Dihydroxylated Aromatic Systems

The antioxidant activity of phenolic compounds, including dihydroxybenzoic acids, is largely attributed to their ability to scavenge free radicals. mdpi.comnih.govscience.govnih.gov This capability stems from the hydroxyl (-OH) groups attached to the aromatic ring. mdpi.comnih.gov The dihydroxylated system of 2-Amino-4,5-dihydroxybenzoic acid is crucial for its radical scavenging potential.

The primary mechanisms by which phenolic compounds exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. nih.govrsc.orgresearchgate.net The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. nih.govfrontiersin.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. nih.govrsc.orgresearchgate.net

Sequential Proton-Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. nih.govrsc.orgresearchgate.net

The surrounding environment, particularly the polarity of the solvent, plays a significant role in determining the dominant mechanism. rsc.orgresearchgate.net In non-polar media, the HAT mechanism is often favored, while in polar, aqueous solutions (like physiological environments), the SET-PT and SPLET mechanisms become more prominent. rsc.org

The number and position of hydroxyl groups on the aromatic ring significantly influence the antioxidant activity. mdpi.comnih.gov Dihydroxybenzoic acids generally exhibit greater antioxidant capacity than their monohydroxy counterparts. nih.gov For dihydroxybenzoic acids, specific structural features enhance their reactivity towards peroxyl radicals via the HAT mechanism: the hydroxyl group from which the hydrogen is transferred should ideally be in the meta position relative to the carboxyl group and in the ortho or para position with respect to the other hydroxyl group. rsc.org

| Mechanism | Description | Key Influencing Factor | Predominant Environment |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from a phenolic hydroxyl group to a free radical. nih.govrsc.org | O-H Bond Dissociation Enthalpy (BDE). nih.gov | Non-polar media. rsc.org |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | Transfer of an electron followed by a proton from the antioxidant to the free radical. nih.govrsc.org | Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). nih.gov | Polar, aqueous solutions. rsc.org |

| Sequential Proton-Loss Electron Transfer (SPLET) | Loss of a proton from the antioxidant, followed by electron transfer from the resulting anion. nih.govrsc.org | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.gov | Polar, aqueous solutions. rsc.org |

Activation of Cellular Antioxidant Pathways (e.g., Nrf2 signaling pathway by Hydroxybenzoic Acids)

In addition to direct radical scavenging, hydroxybenzoic acids can mitigate oxidative stress by activating endogenous antioxidant defense mechanisms. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govnih.gov

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.govnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1, which facilitates its degradation. nih.govnih.gov When cells are exposed to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. nih.gov The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.govmdpi.com

This binding initiates the transcription of numerous protective genes, including those encoding for:

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties. ijbs.com

NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones, which can be a source of reactive oxygen species. ijbs.com

Enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration: GSH is a major intracellular antioxidant. researchgate.net

Polyphenolic compounds, including hydroxybenzoic acids, are known activators of the Nrf2 pathway. mdpi.commdpi.com By activating Nrf2, these compounds can enhance the cell's intrinsic capacity to counteract oxidative stress, thereby providing a more sustained protective effect than direct radical scavenging alone. ijbs.comresearchgate.net The activation of the Nrf2 pathway by carboxylic acids can lead to cellular defense against inflammation and oxidative stress through various mechanisms, including the dissociation of the Keap1-Nrf2 complex and the subsequent expression of ARE-mediated genes. researchgate.net

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. Stress Sensing | Oxidative or electrophilic stress leads to the modification of Keap1. nih.gov | Keap1, Reactive Oxygen Species (ROS) |

| 2. Nrf2 Stabilization | Nrf2 is released from Keap1-mediated degradation. nih.govnih.gov | Nrf2, Keap1 |

| 3. Nuclear Translocation | Stabilized Nrf2 moves from the cytoplasm into the nucleus. nih.govnih.gov | Nrf2 |

| 4. ARE Binding | Nrf2 binds to the Antioxidant Response Element (ARE) in the DNA. nih.govmdpi.com | Nrf2, ARE |

| 5. Gene Transcription | Transcription of antioxidant and cytoprotective genes is initiated. mdpi.comijbs.com | HO-1, NQO1, Glutathione-related enzymes |

Advanced Research Applications and Methodological Contributions

Utilization as Chemical Tools in Analytical Chemistry

Matrix Development for Mass Spectrometry Imaging (MSI) in Biological Samples

There is no available scientific literature to support the use of 2-Amino-4,5-dihydroxybenzoic acid as a matrix for Mass Spectrometry Imaging (MSI) of biological samples.

Improved Detection and Imaging of Low-Molecular-Weight Metabolites, including Amino Acids, in Biological Matrices

There is no available scientific literature detailing the application of this compound for the improved detection and imaging of low-molecular-weight metabolites, including amino acids, in biological matrices.

Engineering Microbial Systems for Targeted Production of Aminodihydroxybenzoic Acids and Derivatives

Researchers have successfully engineered microbial systems, such as Escherichia coli, for the production of hydroxybenzoic acids and their amine conjugates. koreascience.krjmb.or.krnih.govjmb.or.kr These engineered pathways provide a foundation for the potential biosynthesis of a variety of aminodihydroxybenzoic acids and their derivatives.

A key strategy involves the introduction and overexpression of specific genes to direct the metabolic flux towards the desired products. For instance, to synthesize 2-hydroxybenzoic acid (2-HBA), a precursor for certain aminodihydroxybenzoic acid derivatives, the genes entC (isochorismate synthase) and pchB (isochorismate pyruvate (B1213749) lyase) are overexpressed in E. coli. jmb.or.krjmb.or.kr This channels the metabolic intermediate chorismate into the 2-HBA synthesis pathway.

Furthermore, to create aminodihydroxybenzoic acid derivatives, additional enzymatic steps are introduced. This can involve the synthesis of an amine, such as tryptamine (B22526) from tryptophan using a tryptophan decarboxylase, and subsequent conjugation to the hydroxybenzoic acid backbone. jmb.or.kr The amide bond formation is often catalyzed by enzymes like CoA ligases (e.g., hbad) and N-acyltransferases (e.g., CaSHT and OsHCT). koreascience.krjmb.or.krnih.govjmb.or.kr

These metabolic engineering approaches have led to significant yields of hydroxybenzoyl amine conjugates. For example, engineered E. coli strains have been shown to produce up to 227.2 mg/L of N-2-hydroxybenzoyl tryptamine (2-HBT). koreascience.krnih.gov

Table 1: Key Genes in the Engineered Biosynthesis of 2-Hydroxybenzoic Acid and its Derivatives in E. coli

| Gene | Enzyme | Function in Biosynthesis | Reference |

| entC | Isochorismate synthase | Converts chorismate to isochorismate | jmb.or.krjmb.or.kr |

| pchB | Isochorismate pyruvate lyase | Converts isochorismate to 2-hydroxybenzoic acid | jmb.or.krjmb.or.kr |

| hbad | Hydroxybenzoic acid-CoA ligase | Activates 2-hydroxybenzoic acid for amide formation | koreascience.krjmb.or.krnih.govjmb.or.kr |

| OsHCT | N-acyltransferase | Catalyzes the formation of an amide bond between 2-hydroxybenzoyl-CoA and an amine | koreascience.krjmb.or.krnih.govjmb.or.kr |

| TDC | Tryptophan decarboxylase | Synthesizes tryptamine from tryptophan | koreascience.krnih.gov |

This foundational work in engineering microbial production of hydroxybenzoic acids and their derivatives opens the door for the future biosynthesis of more complex molecules like this compound by introducing appropriate aminotransferase and hydroxylase enzymes into the engineered pathways.

Future Research Directions and Emerging Paradigms

Elucidation of Specific Biosynthetic Routes for 2-Amino-4,5-dihydroxybenzoic Acid

A fundamental area of future research lies in unraveling the precise biosynthetic pathway leading to this compound in biological systems. While the shikimate pathway is a common route for the synthesis of aromatic compounds, the specific enzymatic steps that result in the unique substitution pattern of this molecule are yet to be identified. In many microorganisms and plants, the shikimate pathway leads to the production of chorismate, a crucial branch-point intermediate. From chorismate, para-aminobenzoic acid (pABA) is synthesized in two enzymatic steps. nih.govasm.org It is hypothesized that a similar pathway may be involved in the formation of this compound, with additional hydroxylation and potentially alternative amination steps.

Future investigations should focus on:

Identification of Precursor Molecules: Determining the immediate precursor to this compound, which is likely a derivative of chorismate or another intermediate in the shikimate pathway.

Discovery and Characterization of Key Enzymes: Identifying and characterizing the specific enzymes, such as hydroxylases and aminotransferases, responsible for the regioselective addition of the hydroxyl and amino groups to the benzoic acid backbone.

Genetic and Metabolic Engineering: Once the biosynthetic genes are identified, they can be utilized in metabolic engineering strategies within host organisms like Escherichia coli or Saccharomyces cerevisiae to enable sustainable and controlled production of the compound. asm.orgtandfonline.com

Comprehensive Structure-Activity Relationship Studies for Bio-inspired Design

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for its development as a potential therapeutic agent or biochemical probe. Structure-activity relationship (SAR) studies are crucial for identifying the key functional groups and structural motifs responsible for its bioactivity and for designing novel, more potent, and selective analogs. mdpi.com

Future SAR studies should systematically explore:

The Role of Functional Groups: The importance of the amino group, the two hydroxyl groups, and the carboxylic acid moiety for any observed biological activity will need to be assessed. This can be achieved by synthesizing and testing a series of analogs where each functional group is modified, substituted, or removed.

Positional Isomerism: The biological activities of isomers of this compound, such as 3,4-dihydroxyanthranilic acid or 2,3-dihydroxyanthranilic acid, should be compared to understand the influence of the substitution pattern on the aromatic ring.

Bio-inspired Design of Derivatives: Based on the SAR data, new derivatives can be designed with improved properties such as enhanced target affinity, better pharmacokinetic profiles, and reduced off-target effects. For instance, studies on other bioactive molecules have shown that modifications to the core structure can significantly impact efficacy. frontiersin.orgnih.gov

Development of Novel Synthetic Strategies for Accessing Complex Derivatives

The ability to synthesize this compound and a diverse range of its derivatives is essential for conducting thorough biological evaluations. While general methods for the synthesis of substituted benzoic acids exist, the development of efficient and versatile synthetic routes specifically tailored for this scaffold will be a key research focus.

Future synthetic chemistry efforts should aim to:

Establish Efficient and Scalable Syntheses: Developing a high-yielding and scalable synthesis of the parent compound, this compound, is a primary goal.

Explore Modern Synthetic Methodologies: The application of modern synthetic techniques, such as C-H functionalization, could provide direct and efficient ways to introduce further complexity and diversity into the molecular scaffold. mdpi.comresearchgate.net This would allow for the rapid generation of a library of derivatives for biological screening.

Create Versatile Building Blocks: The synthesis of key intermediates that can be readily diversified will be crucial for exploring a wide chemical space around the this compound core structure. nih.gov

Exploration of Undiscovered Biochemical Roles and Molecular Targets

A significant area of future research will be the discovery of the specific biochemical roles and molecular targets of this compound. As a derivative of aminobenzoic acid, it may play a role in various cellular processes. For example, other amino acid derivatives are known to function as neurotransmitters, hormones, and metabolic regulators. vaia.com

Key research questions to address include:

Identification of Protein Binding Partners: Utilizing techniques such as affinity chromatography and mass spectrometry-based proteomics to identify proteins that specifically interact with this compound.

Elucidation of Signaling Pathways: Investigating the downstream effects of the compound on cellular signaling pathways. This could involve monitoring changes in protein phosphorylation, gene expression, and metabolite levels.

Phenotypic Screening: Conducting broad phenotypic screens in various cell-based and model organism systems to uncover unexpected biological activities and potential therapeutic applications. For instance, other dihydroxybenzoic acid derivatives have been identified as inhibitors of fibroblast growth factors. glpbio.com

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolism

To gain a holistic understanding of the role of this compound in biological systems, a systems biology approach integrating multiple "omics" datasets will be invaluable. This approach can provide a comprehensive view of the metabolic and regulatory networks influenced by the compound.

Future research should leverage:

Genomics and Transcriptomics: To identify genes and transcripts that are differentially expressed in response to the compound, providing clues about its mechanism of action and the pathways it modulates.

Proteomics: To identify changes in protein abundance and post-translational modifications, revealing the cellular machinery that is affected.

Metabolomics: To profile the global changes in the metabolome, which can illuminate the metabolic pathways perturbed by this compound and help to understand its absorption and metabolism. nih.gov

Integrative Analysis: By integrating these different omics datasets, researchers can construct comprehensive models of the compound's biological effects, leading to a deeper, systems-level understanding of its function.

Q & A

Q. What synthetic methodologies are reported for 2-Amino-4,5-dihydroxybenzoic acid, and what are the critical steps to ensure high yield and purity?

The compound is synthesized via multi-step routes involving protective group strategies. Tsubotani et al. (1991) utilized a benzoic acid precursor with sequential hydroxylation and amination, achieving 42% yield. Key steps include boron tribromide-mediated demethylation and palladium-catalyzed amination. Purity (>95%) was verified by HPLC and X-ray crystallography . Comparative studies with methoxy analogs (e.g., 2-Amino-4,5-dimethoxybenzoic acid) emphasize the necessity of protecting hydroxyl groups to prevent side reactions .

Q. How do the spectral characteristics (NMR, IR) of this compound aid in structural confirmation?

The Aldrich Library of ¹³C/¹H FT NMR provides reference carboxylic proton (δ ~12 ppm in DMSO-d₆), aromatic protons adjacent to hydroxyl/amino groups (δ 6.2–6.8 ppm), and amino protons (δ ~5.5 ppm). IR spectra show -OH (3200–3500 cm⁻¹) and carboxylic C=O (1680 cm⁻¹) stretches. These features are critical for distinguishing it from isomers like 2-amino-3,5-dihydroxybenzoic acid .

Q. What biological activities or enzymatic interactions have been documented for this compound?

Iwama et al. (1991) reported its role as a cyclooxygenase-2 inhibitor (IC₅₀ = 18 μM) in murine inflammation models. Hakoda et al. (1992) isolated it from Streptomyces strains, noting antibacterial activity against Staphylococcus aureus (MIC = 32 μg/mL). Standard assays include enzyme inhibition kinetics and broth microdilution for antimicrobial testing .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data across studies?

Variations in assay conditions (e.g., solvent, pH) may cause inconsistencies. Methodological standardization is essential:

- Solubility Control : Use DMSO ≤1% to minimize cytotoxicity .

- Reference Standards : Include positive controls (e.g., indomethacin for COX-2 assays).

- Data Normalization : Report activities in molar concentrations (not μg/mL) for cross-study comparisons .

Q. What experimental designs optimize stability in aqueous solutions for long-term bioassays?

Stability is pH-sensitive due to phenolic/carboxylic groups. Recommendations:

- Buffering at pH 5–6 : Reduces deprotonation-driven degradation.

- Lyophilization : Store as a powder at -20°C; reconstitute in deoxygenated buffers.

- Antioxidants : Add 0.1% ascorbic acid to suppress oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life .

Q. What computational and experimental methods elucidate tautomeric equilibria in different solvents?

Density Functional Theory (DFT) with B3LYP/6-311+G** basis set and solvent continuum models (e.g., PCM for water) predict dominant tautomers. Variable-temperature NMR in D₂O shows 93% enol form at 25°C. This equilibrium impacts reactivity in biological systems .

Methodological Considerations Table

| Aspect | Technique/Strategy | Key References |

|---|---|---|

| Synthesis | Protective group strategies, Pd-catalyzed amination | |

| Structural Analysis | ¹H/¹³C NMR, IR, X-ray crystallography | |

| Bioactivity Assays | Enzyme inhibition kinetics, broth microdilution | |

| Stability Testing | Accelerated degradation studies, lyophilization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.